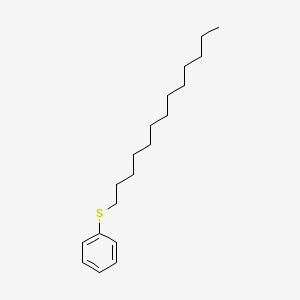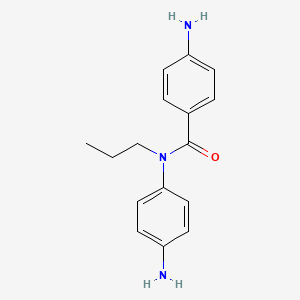
4-Amino-N-(4-aminophenyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(4-aminophenyl)-N-propylbenzamide is an organic compound that features a benzamide core with amino groups at the 4-position of both benzene rings and a propyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-aminophenyl)-N-propylbenzamide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Amidation: The resulting 4-aminobenzene derivatives are then reacted with propylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4-aminophenyl)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorosulfonic acid for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated benzamide derivatives.
Scientific Research Applications
4-Amino-N-(4-aminophenyl)-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-aminophenyl)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the benzamide core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-aminophenyl)benzenesulfonamide
- N-(4-Aminophenyl)-4-aminobenzamide
- 4-Amino-N-(4-aminophenyl)-N-methylbenzamide
Uniqueness
4-Amino-N-(4-aminophenyl)-N-propylbenzamide is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
CAS No. |
865070-51-5 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-amino-N-(4-aminophenyl)-N-propylbenzamide |
InChI |
InChI=1S/C16H19N3O/c1-2-11-19(15-9-7-14(18)8-10-15)16(20)12-3-5-13(17)6-4-12/h3-10H,2,11,17-18H2,1H3 |
InChI Key |
MZHGBUUEMXBEID-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


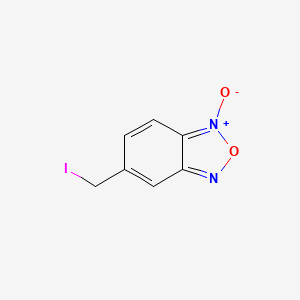
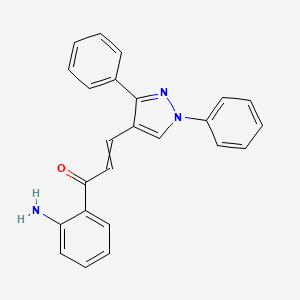
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)

![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)
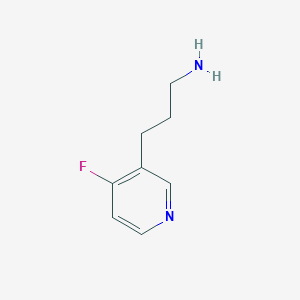
![N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B14184724.png)
![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)
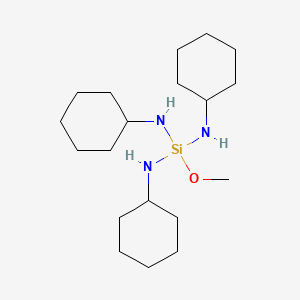
![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
